2-Amino-2',5'-dichlorobenzophenone
Overview
Description
2-Amino-2’,5’-dichlorobenzophenone is an analytical reference standard categorized as a precursor in the synthesis of benzodiazepines . It is used to produce lorazepam, a drug of the benzodiazepine group, used especially to treat anxiety .
Molecular Structure Analysis
The molecular formula of 2-Amino-2’,5’-dichlorobenzophenone is C13H9Cl2NO, and it has a molecular weight of 266.12 . The compound contains an amino group (-NH2) and two chlorine atoms attached to a benzophenone backbone .Chemical Reactions Analysis
2-Amino-2’,5’-dichlorobenzophenone is involved in the synthesis of various benzodiazepines . For instance, lorazepam can be made using this compound, which is first reacted with hydroxylamine .Physical and Chemical Properties Analysis
2-Amino-2’,5’-dichlorobenzophenone is a crystalline solid . It has a melting point of 87-89 °C . It is soluble in methanol .Scientific Research Applications
Kinetic Reactions
2-Amino-2',5'-dichlorobenzophenone undergoes various chemical reactions under certain conditions. For instance, a study by Nudelman and Waisbaum (1997) investigated its reaction with HCl in MeOH–H2O, resulting in products like 2-(N-methylamino-5-chlorobenzophenone) and 2- amino-3,5-dichlorobenzophenone. The study provided insights into the rates of these reactions and the influence of methyl groups on the process (Nudelman & Waisbaum, 1997).
Spectrofluorimetric Analysis
In quality control applications, this compound has been used in spectrofluorimetric analysis. Szekelhidi, Lapat, and Hornyák (1989) developed a method for determining this compound as an impurity in chlordiazepoxide hydrochloride, using its oxidation to 2-chloro-9-acridanone followed by spectrofluorimetric measurement (Szekelhidi, Lapat, & Hornyák, 1989).
Synthesis of Derivatives
Derivatives of this compound have been synthesized and evaluated for various applications. Singh, Devi, and Prasad (2015) prepared novel derivatives and studied their physicochemical parameters, highlighting their potential CNS activity and skeletal muscle relaxant properties (Singh, Devi, & Prasad, 2015).
High-Performance Liquid Chromatography
Rodriguez, Jiménez, and Alonso (1992) developed a high-performance liquid chromatographic method with electrochemical detection for the determination of this compound and related compounds. This method was applied to the analysis of these compounds in biological fluids (Rodriguez, Jiménez, & Alonso, 1992).
Environmental Analysis
Ahmed Al and Galil (2012) utilized this compound in methods for determining trace concentrations of iron(III) in environmental samples. This highlighted its application in environmental monitoring and analysis (Ahmed Al & Galil, 2012).
Nonlinear Optical Properties
Studies by Mohamed et al. (2007) and John et al. (2016) have explored the growth of single crystals of this compound and its nonlinear optical properties. These studies contribute to the understanding of its potential in optical applications (Mohamed et al., 2007); (John et al., 2016).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Properties
IUPAC Name |
(2-aminophenyl)-(2,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXFZGEDFKLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561176 | |
Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21723-84-2 | |
Record name | (2-Aminophenyl)(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.